![molecular formula C34H34NOPS B6290427 [S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2565792-58-5](/img/structure/B6290427.png)
[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[S®]-N-[®-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%” is a chemical compound with the molecular formula C34H34NOPS . It has a molecular weight of 535.7 g/mol . The compound is also known by its other name, MFCD33401751 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a naphthalene ring attached to a diphenylphosphino group and a propanesulfinamide group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 535.7 g/mol . It has an XLogP3-AA value of 8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It also has 8 rotatable bonds . Its exact mass is 535.20987288 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Highly Enantioselective Synthesis of Ligands : Research demonstrates the use of organopalladium complexes for the highly enantioselective synthesis of chiral ligands, which are pivotal in asymmetric catalysis. These complexes facilitate asymmetric hydrophosphination reactions, leading to the production of chiral ligands with high regio- and stereoselectivities (Liu et al., 2009).
Novel Asymmetric Reactions : Another study highlights the novel asymmetric hydroarsination reactions promoted by chiral organopalladium complexes, showcasing the versatility of these complexes in synthesizing dissymmetrical chiral bidentate ligands (Bungabong et al., 2007).
Synthesis of Diphosphine Ligands : An innovative approach using chiral palladium complexes for the asymmetric synthesis of diphosphine ligands containing both phosphorus and carbon stereogenic centers has been developed. This method achieves high selectivity and yield under mild conditions (Zhang et al., 2009).
Catalytic Applications
Catalysis by Rhodium Complexes : Cationic rhodium complexes of 2-phenylquinazolin-4-yl-2-(diphenylphosphino)naphthalene have been utilized to catalyze the hydroboration of various olefins, including indene and styrenes, achieving high yields, regioselectivities, and enantioselectivities (McCarthy et al., 2000).
Engineering of Enzymatic Sites : Studies on modifying the active site of ascorbate peroxidase for the oxidation of thioethers highlight the potential of engineering enzymes for specific catalytic applications. This research provides insights into the enantioselectivity and mechanism of substrate oxidation (Celik et al., 2001).
Electrophilic Substitution Reactions : Research on tungsten-coordinated phosphenium ions and phosphine triflates explores sequential electrophilic substitution reactions, which are fundamental for the synthesis of various organophosphorus compounds with potential catalytic applications (Jayaraman et al., 2017).
Propiedades
IUPAC Name |
(R)-N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34NOPS/c1-34(2,3)38(36)35(4)33(30-24-15-17-26-16-11-12-22-29(26)30)31-23-13-14-25-32(31)37(27-18-7-5-8-19-27)28-20-9-6-10-21-28/h5-25,33H,1-4H3/t33-,38-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOBJUBMZVUTAS-VRLMBGIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-[(R)-[2-(Diphenylphosphino)phenyl](1-naphthyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.